molecular formula C20H15F3N4O5 B2911616 N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide CAS No. 866154-71-4

N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide

Cat. No.: B2911616
CAS No.: 866154-71-4
M. Wt: 448.358
InChI Key: VJLBENBKNHQVLC-SXGWCWSVSA-N
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Description

This compound features a 4-oxoimidazolidin-2-ylidene core substituted with a methyl group at position 1 and an acetamide group at position 2. The 5-position is functionalized with a methylidene bridge linked to a 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl moiety. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing substituents, likely enhancing electrophilicity and influencing binding interactions in biological systems .

Properties

IUPAC Name

N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O5/c1-11(28)24-19-25-18(29)16(26(19)2)9-12-4-3-5-14(8-12)32-17-7-6-13(20(21,22)23)10-15(17)27(30)31/h3-10H,1-2H3,(H,24,25,28,29)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLBENBKNHQVLC-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)phenol with an appropriate phenylmethylidene derivative under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acetamide-functionalized heterocycles. Key structural analogs include:

Compound Name / Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound (imidazolidinone) 3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl, methyl -CF₃, -NO₂, acetamide ~495 (estimated) Hypothesized: Anticancer, enzyme inhibition
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5-fluoroindole, pyridinyl -F, isoxazole 406.4 Not specified
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazole, thiazole-triazole -Br, triazole ~602 Docking studies suggest enzyme binding
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Dioxothiazolidinone, methoxyphenyl -NO₂, -OCH₃ 429.2 Hypoglycemic activity (IC₅₀: 5.58 μM)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The target compound’s -CF₃ and -NO₂ groups may enhance stability and receptor affinity compared to analogs with weaker EWGs (e.g., -OCH₃ in ).
  • Core Heterocycles: Imidazolidinones (target) vs. thiazolidinones () or benzodiazoles () influence solubility and metabolic stability. Thiazolidinones are associated with hypoglycemic activity, while benzodiazoles exhibit antimicrobial properties .

Data Tables

Table 1: Structural and Functional Comparison
Feature Target Compound (E)-2-(5-Fluoroindole) Acetamide 2-(Dioxothiazolidinone) Acetamide
Core Structure Imidazolidinone Indole Thiazolidinone
Key EWGs -CF₃, -NO₂ -F -NO₂, -OCH₃
Molecular Weight ~495 406.4 429.2
Hypothesized Activity Enzyme inhibition Anticancer Hypoglycemic

Biological Activity

N-[(2Z,5Z)-1-methyl-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-4-oxoimidazolidin-2-ylidene]acetamide is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazolidinone core, a nitrophenyl moiety, and a trifluoromethyl group. The structural formula can be represented as follows:

C18H16F3N3O4\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_4

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of several fungi and bacteria, suggesting potential use in agricultural fungicides and antibacterial agents .

The biological activity is primarily attributed to its ability to disrupt cellular processes in target organisms. The imidazolidinone structure is believed to interfere with nucleic acid synthesis and protein function, leading to cell death. Specifically, the compound targets key enzymes involved in metabolic pathways critical for microbial survival .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound has selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for its potential application in cancer therapy .

Case Studies

  • Fungal Inhibition : In a controlled study, the compound was tested against Candida albicans and Aspergillus niger. Results showed a significant reduction in fungal viability at concentrations as low as 10 µg/mL .
  • Bacterial Resistance : Another study assessed its efficacy against resistant strains of Escherichia coli. The compound demonstrated potent activity, overcoming resistance mechanisms typically seen in clinical isolates .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with good bioavailability. It is metabolized primarily in the liver, with renal excretion being the main route for elimination .

Toxicological Profile

Toxicological assessments reveal that this compound exhibits low toxicity in mammalian models. Long-term studies are necessary to fully understand its safety profile .

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